
CID 78067461
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 78067461 is a chemical compound with a unique structure and properties that make it significant in various fields of scientific research
Vorbereitungsmethoden
The preparation of CID 78067461 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the dissolution of organic amine in a solvent, followed by the addition of dianhydride and stirring to dissolve and react the components . Industrial production methods may vary, but they generally involve large-scale synthesis using similar reaction conditions to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
CID 78067461 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phenyldiazonium salt and phenol, with optimal pH values for azo coupling reactions being between 8.5 and 10 . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
CID 78067461 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, it is investigated for its potential therapeutic effects and mechanisms of action. Industrially, this compound is utilized in the production of various chemical products and materials .
Wirkmechanismus
The mechanism of action of CID 78067461 involves its interaction with specific molecular targets and pathways. It is thought to act as an agonist at certain receptors, influencing cellular processes and signaling pathways . This unique mechanism of action distinguishes it from other compounds with similar therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
CID 78067461 can be compared with other similar compounds in terms of structure, properties, and applications. Some similar compounds include those with comparable molecular frameworks and functional groups. The uniqueness of this compound lies in its specific interactions and effects on molecular targets, which may offer advantages in certain applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C15H30O2Si |
|---|---|
Molekulargewicht |
270.48 g/mol |
InChI |
InChI=1S/C15H30O2Si/c1-5-9-11-13-14(12-10-6-2)18-15(16-7-3)17-8-4/h13,15H,5-12H2,1-4H3 |
InChI-Schlüssel |
YEEZWNGQWQMMOO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(CCCC)[Si]C(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



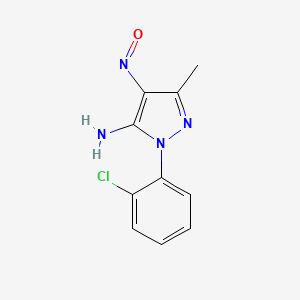
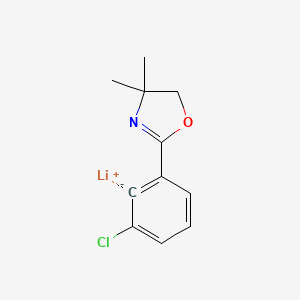

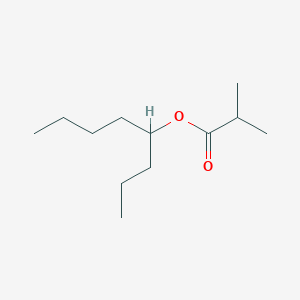
![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14422906.png)

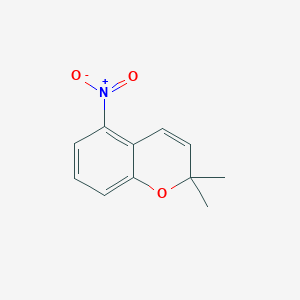

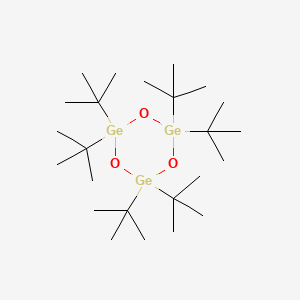
![Methyl [3-chloro-4-(2-methoxyphenoxy)phenyl]carbamate](/img/structure/B14422931.png)


![{[(2-Cyanopropan-2-yl)disulfanyl]methyl}carbamyl chloride](/img/structure/B14422948.png)
